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molecular formula C6H11NO4 B555590 2-Aminohexanedioic acid CAS No. 542-32-5

2-Aminohexanedioic acid

Cat. No. B555590
M. Wt: 161.16 g/mol
InChI Key: OYIFNHCXNCRBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08597706B2

Procedure details

A 50-mL round bottom flask is charged with racemic 2-aminoadipic acid (2.3 g, 1.43×10−3 mol) and triethylamine (7.5 mL), acetic anhydride (7.5 mL), and a catalytic amount of DMAP (15 mg). The mixture is heated to 60° C. for 24 h; the progress of the reaction is followed by TLC (eluent: ethyl acetate/petroleum ether, 8/2). Once the reaction is complete, the crude reaction product is concentrated as much as possible (rotary evaporator and vane pump) and then washed with water (5×20 mL). The water washings are extracted with CH2Cl2 (2×20 mL). The organic layers are combined and concentrated. Purification of 8 is carried out on a silica gel column (eluent: ethyl acetate/petroleum ether, 8/2). The fractions are dried, concentrated and the product crystallized in the form of pale yellow flakes.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][C:9]([OH:11])=O)[C:3]([OH:5])=O.[C:12](OC(=O)C)(=[O:14])[CH3:13].[CH2:19](N(CC)CC)C>CN(C1C=CN=CC=1)C>[C:12]([N:1]1[CH:2]([C:3](=[O:5])[CH3:19])[CH2:6][CH2:7][CH2:8][C:9]1=[O:11])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
NC(C(=O)O)CCCC(=O)O
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
15 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude reaction product
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated as
CUSTOM
Type
CUSTOM
Details
much as possible (rotary evaporator and vane pump)
WASH
Type
WASH
Details
washed with water (5×20 mL)
EXTRACTION
Type
EXTRACTION
Details
The water washings are extracted with CH2Cl2 (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of 8
CUSTOM
Type
CUSTOM
Details
The fractions are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the product crystallized in the form of pale yellow flakes

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(CCCC1C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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